N-Fmoc-3-ethoxy-L-phenylalanine

Catalog No.
S8463209
CAS No.
M.F
C26H25NO5
M. Wt
431.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Fmoc-3-ethoxy-L-phenylalanine

Product Name

N-Fmoc-3-ethoxy-L-phenylalanine

IUPAC Name

(2S)-3-(3-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

InChI

InChI=1S/C26H25NO5/c1-2-31-18-9-7-8-17(14-18)15-24(25(28)29)27-26(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1

InChI Key

WPYSBWVXAWVARH-DEOSSOPVSA-N

SMILES

CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

N-Fmoc-3-ethoxy-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an ethoxy substituent at the 3-position of the phenyl ring. This compound serves as a crucial building block in peptide synthesis, providing stability and protection to the amino group during

  • Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), yielding 3-ethoxy-L-phenylalanine.
  • Substitution Reactions: The ethoxy group may undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include:

  • Piperidine in DMF for Fmoc deprotection.
  • Nucleophiles such as amines or thiols for substitution reactions.

The synthesis of N-Fmoc-3-ethoxy-L-phenylalanine typically involves the following steps:

  • Protection of Amino Group: The amino group of 3-ethoxy-L-phenylalanine is protected using Fmoc chloride in the presence of a base like sodium carbonate or triethylamine.
  • Purification: The product is purified through standard techniques such as chromatography to obtain high-purity N-Fmoc-3-ethoxy-L-phenylalanine.

Industrial methods may involve automated peptide synthesizers to scale up production while maintaining consistency and yield.

N-Fmoc-3-ethoxy-L-phenylalanine is primarily used in:

  • Peptide Synthesis: As a building block for creating various peptides and proteins.
  • Drug Development: Its derivatives are investigated for potential therapeutic applications.
  • Biomaterials: Utilized in developing hydrogels and other materials for medical applications.

Interaction studies involving N-Fmoc-3-ethoxy-L-phenylalanine typically focus on its role in peptide synthesis and how modifications affect peptide stability and activity. Research often examines how substituents like ethoxy influence interactions with receptors or enzymes, thereby affecting biological outcomes.

Several compounds share structural similarities with N-Fmoc-3-ethoxy-L-phenylalanine. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUniqueness
N-Fmoc-L-phenylalanineNo ethoxy group; basic structureLacks additional functionalization
N-Fmoc-4-methyl-L-phenylalanineMethyl group instead of ethoxyDifferent steric effects due to methyl group
N-Fmoc-3-hydroxy-L-phenylalanineHydroxy group instead of ethoxyHydroxy enhances hydrogen bonding capabilities
N-Fmoc-2-naphthylalanineContains naphthalene ringLarger aromatic system affects reactivity

N-Fmoc-3-ethoxy-L-phenylalanine stands out due to its unique combination of the Fmoc protecting group and the ethoxy substituent, which can significantly influence its chemical properties and applications in peptide synthesis compared to other derivatives.

XLogP3

5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

431.17327290 g/mol

Monoisotopic Mass

431.17327290 g/mol

Heavy Atom Count

32

Dates

Last modified: 01-05-2024

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